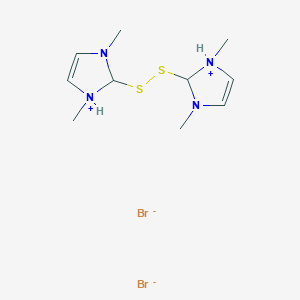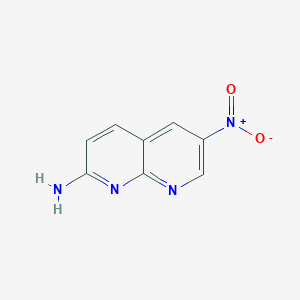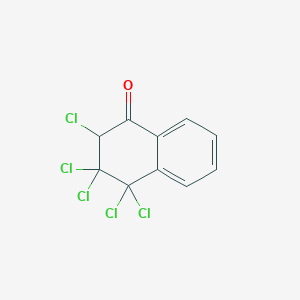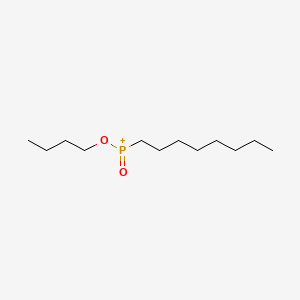![molecular formula C21H22N2O4S B14497618 N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine CAS No. 63382-58-1](/img/structure/B14497618.png)
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine is a compound that belongs to the class of dansyl derivatives. Dansyl derivatives are known for their fluorescent properties, making them valuable in various scientific applications, particularly in the fields of biochemistry and molecular biology. This compound is used as a fluorescent probe for labeling and detecting biomolecules due to its ability to emit fluorescence upon excitation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine typically involves the reaction of dansyl chloride with L-phenylalanineThe reaction is usually carried out in an organic solvent such as acetone or chloroform, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescent properties.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Hydrolysis: Acidic or basic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to changes in the fluorescent properties of the compound.
科学研究应用
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in labeling proteins and peptides to study their structure and function.
Medicine: Utilized in diagnostic assays and imaging techniques to detect biomolecules.
Industry: Applied in the development of sensors and analytical tools for detecting various substances.
作用机制
The mechanism by which N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine exerts its effects is primarily based on its fluorescent properties. Upon excitation with light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This property makes it an excellent tool for labeling and detecting biomolecules. The molecular targets and pathways involved include interactions with amino groups in proteins and peptides, allowing for specific labeling and detection .
相似化合物的比较
Similar Compounds
Dansyl Chloride: A precursor to N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine, used for labeling amino acids and proteins.
Dansyl Amide: Another dansyl derivative with similar fluorescent properties.
Dansyl Hydrazine: Used for labeling carbonyl compounds.
Uniqueness
This compound is unique due to its specific interaction with L-phenylalanine, making it highly selective for labeling this amino acid. Its fluorescent properties are also highly stable, making it a reliable tool for various applications .
属性
CAS 编号 |
63382-58-1 |
|---|---|
分子式 |
C21H22N2O4S |
分子量 |
398.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)19-13-12-16-10-6-7-11-17(16)20(19)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m0/s1 |
InChI 键 |
DESVINSOYODYQJ-SFHVURJKSA-N |
手性 SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
规范 SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
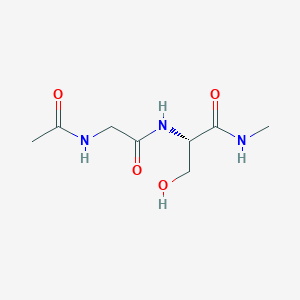
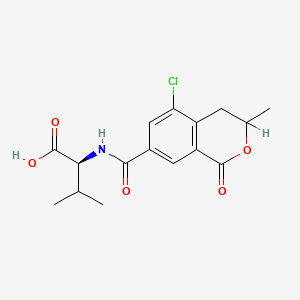
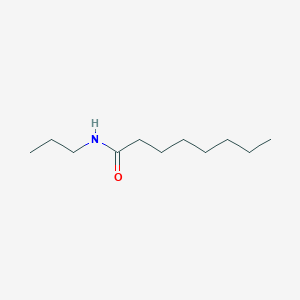
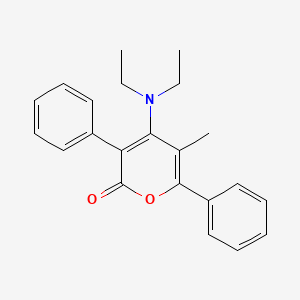

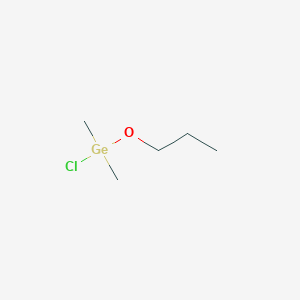
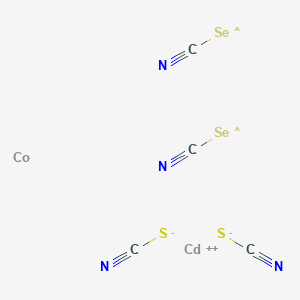
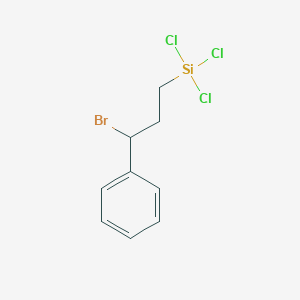
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
